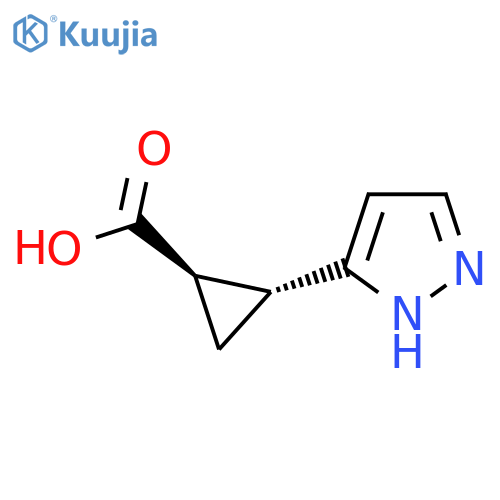Cas no 2227696-70-8 (rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid)

2227696-70-8 structure
商品名:rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
- 2227696-70-8
- EN300-1807695
-
- インチ: 1S/C7H8N2O2/c10-7(11)5-3-4(5)6-1-2-8-9-6/h1-2,4-5H,3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1
- InChIKey: CKODGFVXRKBHGG-RFZPGFLSSA-N
- ほほえんだ: OC([C@@H]1C[C@H]1C1=CC=NN1)=O
計算された属性
- せいみつぶんしりょう: 152.058577502g/mol
- どういたいしつりょう: 152.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 66Ų
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807695-0.05g |
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid |
2227696-70-8 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1807695-0.1g |
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid |
2227696-70-8 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1807695-0.5g |
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid |
2227696-70-8 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1807695-1g |
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid |
2227696-70-8 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1807695-10g |
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid |
2227696-70-8 | 10g |
$6082.0 | 2023-09-19 | ||
| Enamine | EN300-1807695-5.0g |
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid |
2227696-70-8 | 5g |
$4102.0 | 2023-06-02 | ||
| Enamine | EN300-1807695-0.25g |
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid |
2227696-70-8 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1807695-2.5g |
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid |
2227696-70-8 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1807695-1.0g |
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid |
2227696-70-8 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-1807695-10.0g |
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid |
2227696-70-8 | 10g |
$6082.0 | 2023-06-02 |
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
2227696-70-8 (rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid) 関連製品
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 506-17-2(cis-Vaccenic acid)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量